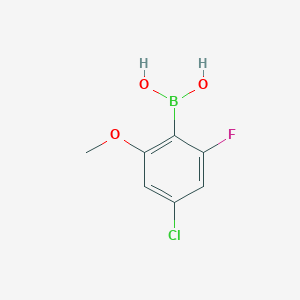

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVMMGKDMOFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is primarily utilized in the synthesis of novel bioactive compounds. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic chemistry. This reaction enables the production of complex structures that are crucial in drug development and material science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of boron-containing drugs. Its ability to form reversible covalent bonds with hydroxyl groups in biological targets makes it a candidate for enzyme inhibition studies and drug design.

Case Study: Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties against various pathogens. A study assessing its efficacy revealed that halogenated derivatives showed significant activity against Vibrio species, highlighting the importance of structural modifications in enhancing biological activity.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |

|---|---|---|

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 µg/mL | 30.3% |

| 2-Fluoro-5-iodophenylboronic acid | 100 µg/mL | 24.1% |

| This compound | TBD | TBD |

Material Science

The compound's ability to form covalent bonds with various functional groups opens avenues for applications in material science. Research is ongoing to explore its potential in developing advanced materials such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of (4-chloro-2-fluoro-6-methoxyphenyl)boronic acid can be compared to related boronic acids to highlight its distinct properties:

Substituent Effects on Acidity and Reactivity

- Fluoro-Substituted Analogs : Fluorine substituents significantly lower the pKa of boronic acids by stabilizing the conjugate base (boronate) through inductive electron withdrawal. For example, 2-fluoro-6-methoxyphenylboronic acid (CAS: 78495-63-3) exhibits a pKa closer to physiological pH (~8–9), enhancing its utility in aqueous applications like saccharide sensing . In contrast, the addition of a chloro group at the 4-position in this compound may further modulate acidity through a combination of inductive and steric effects .

- Chloro/Methoxy-Substituted Analogs : Compounds such as 4-chloro-3-methoxyphenylboronic acid lack fluorine but share similar steric bulk. These derivatives often exhibit higher pKa values (~9–10), reducing their reactivity under physiological conditions .

Data Tables

Table 1: Comparative Properties of Selected Boronic Acids

| Compound Name | Substituents | pKa* | Key Applications | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| This compound | 4-Cl, 2-F, 6-OCH₃ | ~8.5 | Suzuki coupling, agrochemicals | Not reported |

| 2-Fluoro-6-methoxyphenylboronic acid | 2-F, 6-OCH₃ | ~8.8 | Saccharide sensing | Not reported |

| Phenanthren-9-yl boronic acid | Polycyclic aromatic | N/A | Anticancer agents | 0.2251 µM (4T1 cells) |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl substituent | ~9.0 | HDAC inhibition | 1.0 µM (MoRPD3) |

| 4-MCPBA (4-Methylcarboxyphenylboronic acid) | 4-CH₂COOH | ~10.2 | Glucose sensing | Not applicable |

*Estimated based on substituent effects .

Key Research Findings

- Electronic Effects: The chloro and fluoro substituents in this compound synergistically lower its pKa compared to non-halogenated analogs, enhancing reactivity in aqueous media .

- Synthetic Utility : This compound enables efficient synthesis of pyridine carboxylates, critical for herbicide development, with improved yield and reduced solvent use .

Biologische Aktivität

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and implications for future research.

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H7BClF O3

- Molecular Weight : 195.39 g/mol

This compound serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial and antibiofilm activities of boronic acids, including this compound. Research indicates that halogenated phenylboronic acids exhibit significant inhibition against various bacterial strains, particularly those associated with biofilm formation.

Case Studies and Findings

-

Antibiofilm Activity :

- A study evaluated the efficacy of several halogenated phenylboronic acids against Vibrio harveyi and Vibrio parahaemolyticus. The minimum inhibitory concentration (MIC) was determined for these compounds, demonstrating that certain derivatives could effectively inhibit biofilm formation and bacterial growth.

- For instance, compounds like 3,5-diiodo-2-methoxyphenylboronic acid showed a MIC of 100 µg/mL against V. parahaemolyticus, leading to a 100% reduction in bacterial growth .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antibacterial effects involves disrupting bacterial motility and virulence factors. This includes inhibiting swimming and swarming motility, which are critical for biofilm formation .

- Additionally, boronic acids may interfere with the synthesis of indole and other metabolites essential for bacterial survival .

Research Data Table

The following table summarizes the antibacterial activity of various boronic acid derivatives:

| Compound Name | Structure | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| 3,5-Diiodo-2-methoxyphenylboronic acid | Structure | 100 | 100 |

| 2-Fluoro-5-iodophenylboronic acid | Structure | 150 | 70.3 |

Implications for Future Research

The promising antibacterial and antibiofilm properties of this compound suggest several avenues for future research:

- Synthesis of Novel Derivatives : Exploring modifications to enhance potency and selectivity against specific pathogens.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound in treating infections caused by biofilm-forming bacteria.

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its antibacterial activity will provide insights into its potential applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification protocols for (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or halogen-lithium exchange followed by boronation. Key steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronating agents like bis(pinacolato)diboron .

- Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >97% purity .

- Monitoring by NMR to confirm boronic acid formation (δ ~30 ppm for free boronic acid; shifts upon derivatization) .

Q. How can researchers validate the structural integrity and purity of this boronic acid?

- Methodological Answer :

- Analytical Techniques :

- NMR : , , and NMR to confirm substitution patterns and boron environment. NMR verifies fluorine presence .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) paired with ESI-MS to detect dehydration/trimerization byproducts (e.g., boroxines at m/z = 3×M–2H₂O) .

- Elemental Analysis : Confirm C, H, B, Cl, F, and O percentages within ±0.3% theoretical values .

Q. What are common reaction pathways for this compound in cross-coupling applications?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Reacts with aryl/heteroaryl halides (e.g., 5-bromopyridine) under Pd catalysis (e.g., Pd(OAc)₂ with SPhos ligand) in THF/Na₂CO₃(aq) at 80°C .

- Protodeboronation Mitigation : Use excess base (e.g., K₃PO₄) and degassed solvents to suppress deborylation, common in electron-deficient arylboronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro/fluoro/methoxy substituents influence binding kinetics with diols?

- Methodological Answer :

- Stopped-Flow Kinetics : Measure and with sugars (e.g., D-fructose) at pH 7.4. The electron-withdrawing Cl/F groups lower boronic acid pKa (~7.5–8.0), enhancing diol binding at physiological pH .

- Competitive Binding Assays : Use fluorescent probes (e.g., Alizarin Red S) to quantify affinity shifts caused by substituent effects. Methoxy groups may sterically hinder binding to 1,2- vs. 1,3-diols .

Q. What computational strategies predict reactivity and stability of this boronic acid in aqueous media?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess hydration energies and boroxine formation thermodynamics. Solvent effects modeled via PCM .

- pKa Prediction : Linear regression between NMR shifts (B–OH) and experimental pKa values (R² = 0.98) . For this compound, predicted pKa ≈ 7.6 .

Q. How to resolve contradictions in MS data caused by dehydration/trimerization artifacts?

- Methodological Answer :

- Derivatization : Treat with diols (e.g., 1,2-ethanediol) to form stable cyclic esters, preventing boroxine interference in MALDI-TOF or ESI-MS .

- Low-Temperature ESI : Acquire spectra at 4°C to slow dehydration. Compare with NMR data to confirm intact boronic acid .

Q. Can this boronic acid act as a catalyst in hydroxyl group functionalization?

- Methodological Answer :

- Mechanistic Studies : Test in model reactions (e.g., epoxide ring-opening). The electron-deficient arylboronic acid may stabilize intermediates via Lewis acid activation.

- Kinetic Profiling : Monitor reaction rates under varying pH (4–10) and temperatures. Correlate with NMR shifts to identify active species .

Data Contradiction Analysis

Q. Why do binding constants for glucose vary across studies despite similar experimental setups?

- Resolution :

- pH Sensitivity : Small pH deviations (±0.2) near pKa (~7.6) significantly alter binding. Use buffered solutions (e.g., HEPES) with rigorous pH calibration .

- Competing Anions : Phosphate or carbonate buffers may coordinate boron, reducing effective diol affinity. Substitute with non-coordinating buffers (e.g., MOPS) .

Q. Discrepancies in reported Suzuki-Miyaura coupling yields: Substituent effects vs. catalyst selection?

- Resolution :

- Electrophilic Aryl Halides : Electron-poor partners (e.g., 4-nitroaryl bromides) react faster but increase protodeboronation. Balance with PdCl₂(dppf)/CsF systems for higher yields .

- Steric Maps : Molecular modeling (e.g., SPARTAN) predicts ortho-substituent clashes, guiding ligand selection (e.g., XPhos over SPhos for bulky substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.